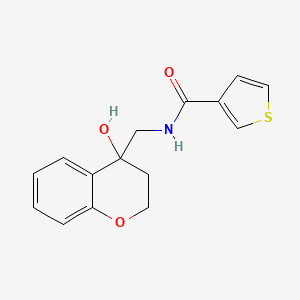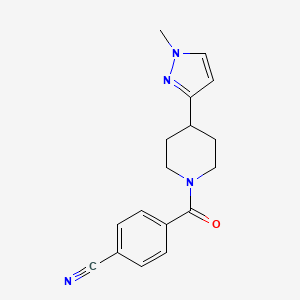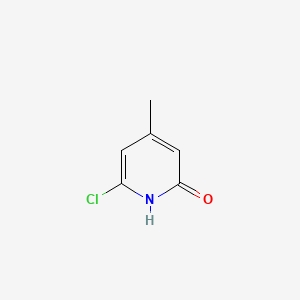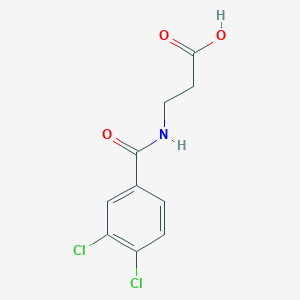
N-((4-hydroxychroman-4-yl)méthyl)thiophène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is a compound that combines a chroman structure with a thiophene ring Chroman derivatives are known for their antioxidant properties, while thiophene derivatives are widely recognized for their diverse biological activities
Applications De Recherche Scientifique
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
Based on the known actions of similar thiophene derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biological pathways, including those involved in inflammation, cancer, microbial infections, hypertension, and atherosclerosis .
Result of Action
Based on the known effects of similar thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
This compound represents an interesting area for future research given the broad therapeutic potential of thiophene derivatives .
Analyse Biochimique
Biochemical Properties
It is known that chromanone and thiophene derivatives, the building blocks of this compound, exhibit a broad variety of remarkable biological and pharmaceutical activities
Cellular Effects
It has been found that a compound with a similar structure, N-4HCS, blocks male gamete formation in the malaria parasite life cycle . This suggests that N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide may also have significant effects on cellular processes.
Molecular Mechanism
Research on a similar compound, N-4HCS, has shown that it targets the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This suggests that N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide may also interact with biomolecules and influence gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide typically involves the condensation of a chroman derivative with a thiophene carboxylic acid derivative. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-((4-hydroxychroman-4-yl)methyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the chroman and thiophene moieties, which confer both antioxidant and diverse biological activities. This dual functionality makes it a promising candidate for various applications in medicinal chemistry and material science.
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(11-5-8-20-9-11)16-10-15(18)6-7-19-13-4-2-1-3-12(13)15/h1-5,8-9,18H,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISYUVUFMQXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2448492.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one](/img/structure/B2448493.png)


![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)
![2-methyl-6-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2448501.png)

![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2448503.png)
![N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2448504.png)
![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)
![2-[(4-methanesulfonylphenyl)amino]-N-(2-methoxy-5-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2448506.png)
![(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2448507.png)

